1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride 1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2126177-49-7
VCID: VC11675761
InChI: InChI=1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-6-8(7)10;;/h7-9H,2-6H2,1H3;2*1H
SMILES: CN1CCC2C1CNCC2.Cl.Cl
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15 g/mol

1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride

CAS No.: 2126177-49-7

Cat. No.: VC11675761

Molecular Formula: C8H18Cl2N2

Molecular Weight: 213.15 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride - 2126177-49-7

Specification

CAS No. 2126177-49-7
Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
IUPAC Name 1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride
Standard InChI InChI=1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-6-8(7)10;;/h7-9H,2-6H2,1H3;2*1H
Standard InChI Key ZNGNHZVUDXXMJJ-UHFFFAOYSA-N
SMILES CN1CCC2C1CNCC2.Cl.Cl
Canonical SMILES CN1CCC2C1CNCC2.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s core structure consists of a pyrrole ring fused to a pyridine ring, both fully saturated (octahydro), with a methyl group at the 1-position. The dihydrochloride salt form enhances its stability and solubility in aqueous media . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC8H18Cl2N2\text{C}_8\text{H}_{18}\text{Cl}_2\text{N}_2
Molecular Weight213.15 g/mol
Parent Compound CID68080074
SynonymsMFCD30749378, AKOS037644690

The saturated bicyclic system confers rigidity, influencing its conformational behavior and interaction with biological targets .

Synthesis and Manufacturing

Synthetic Pathways

The preparation of 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride involves a multi-step sequence:

  • Acylation of Pyrrole: Reaction of pyrrole with acyl (bromo)acetylenes yields 2-(acylethynyl)pyrroles, introducing propargylamine to form N-propargylenaminones.

  • Cyclization: Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) generates the bicyclic framework.

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, isolated via crystallization .

Key challenges include controlling regio- and stereoselectivity during cyclization, with yields typically ranging from 45–60%.

Industrial Production

Scale-up processes utilize continuous flow reactors to enhance reaction efficiency and purity. Post-synthetic purification involves recrystallization from ethanol/water mixtures, achieving ≥97% purity .

Reactivity and Chemical Transformations

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions oxidizes the pyrrolidine ring to a pyrrolidone, yielding pyridine-2,3-dione derivatives.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the pyridine ring to a piperidine, producing decahydro analogs.

Functionalization Reactions

The methyl group undergoes free-radical bromination with N\text{N}-bromosuccinimide (NBS) to introduce bromine at the 1-position, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura).

DerivativeCell Line (IC50_{50}, µM)
10tHeLa: 0.12, MCF-7: 0.21

Mechanistic studies indicate G2/M cell cycle arrest and tubulin polymerization inhibition, disrupting mitotic spindle formation.

Neurological Applications

Preliminary assays suggest affinity for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors, with KiK_i values of 120 nM and 450 nM, respectively. These interactions position it as a candidate for treating mood disorders and neurodegenerative diseases.

Industrial and Research Applications

Organic Synthesis

The compound serves as a precursor to:

  • Ligands for asymmetric catalysis: Chiral variants facilitate enantioselective hydrogenation reactions.

  • Peptidomimetics: Its rigid scaffold mimics proline motifs in peptide-based drug design.

Material Science

Incorporation into ionic liquids enhances thermal stability (decomposition temperature >300°C), suitable for high-temperature electrochemical applications .

Comparative Analysis with Structural Analogs

1-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride

This positional isomer (CAS 1461708-94-0) exhibits lower aqueous solubility (12 mg/mL vs. 34 mg/mL for the dihydrochloride) due to reduced hydrogen-bonding capacity.

Pyrrolo[1,2-a]pyrazines

Unlike the title compound, pyrrolo[1,2-a]pyrazines lack a pyridine ring, resulting in diminished π-π stacking interactions with aromatic drug targets.

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